Cas no 1355071-84-9 (2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine)

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a boronic ester derivative featuring a pyridine core functionalized with a cyclopropyl group and a trifluoromethyl substituent. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group contributes to electron-withdrawing effects, influencing the compound's electronic properties and potential applications in pharmaceuticals and agrochemicals. Its structural features, including the cyclopropyl ring, may confer metabolic stability in bioactive molecules. This compound is suited for synthetic applications requiring precise functionalization of heteroaromatic systems under mild conditions. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine structure
1355071-84-9 structure
Product Name:2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
CAS No:1355071-84-9
MF:C15H19BF3NO2
MW:313.123074769974
CID:5463427
Update Time:2025-06-22

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
    • Z2181969069
    • 6-Cyclopropyl-5-trifluoromethylpyridine-3-boronic acid pinacol ester
    • 2-cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
    • Pyridine, 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-
    • 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C15H19BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-7-11(15(17,18)19)12(20-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3
    • InChI Key: BALQIHJGEMEHNN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(B2OC(C)(C)C(C)(C)O2)=CN=C1C1CC1)(F)F

Computed Properties

  • Exact Mass: 313.1460935 g/mol
  • Monoisotopic Mass: 313.1460935 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4
  • Molecular Weight: 313.12

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine Pricemore >>

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Additional information on 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound with CAS No. 1355071-84-9, known as 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a cyclopropyl group, a dioxaborolane moiety, and a trifluoromethyl substituent on a pyridine ring. These structural features contribute to its exceptional chemical properties and potential applications.

Recent studies have highlighted the importance of boron-containing compounds in various chemical reactions, particularly in the context of cross-coupling reactions. The dioxaborolane moiety present in this compound is a key feature that facilitates its use as a boron reagent in such reactions. This makes it a valuable tool in the synthesis of complex organic molecules, including those with potential pharmacological activity.

The cyclopropyl group attached to the pyridine ring introduces additional strain and reactivity into the molecule. This strain can be harnessed in various synthetic transformations, enabling the formation of intricate molecular architectures. Moreover, the trifluoromethyl substituent enhances the compound's electronic properties and stability, making it suitable for applications in both organic synthesis and materials science.

One of the most promising applications of this compound lies in its potential as an intermediate in drug discovery. The combination of its structural complexity and reactivity makes it an ideal candidate for exploring novel therapeutic agents. Recent research has demonstrated its utility in synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.

In addition to its role in medicinal chemistry, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The integration of boron-containing moieties into such materials has been shown to improve their performance and efficiency.

The synthesis of 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine involves a multi-step process that combines principles from organometallic chemistry and boron chemistry. The reaction sequence typically includes the formation of the dioxaborolane moiety through a [2+2] cycloaddition reaction followed by subsequent functionalization steps to introduce the cyclopropyl and trifluoromethyl groups.

Despite its complexity, this compound is relatively stable under standard conditions. However, care must be taken during handling to avoid exposure to strong oxidizing agents or extreme temperatures that could lead to decomposition. Its stability makes it suitable for long-term storage under controlled conditions.

In conclusion, CAS No. 1355071-84-9 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and reactivity position it as a valuable tool in both academic research and industrial applications. As ongoing research continues to uncover new potential uses for this compound, its significance in the chemical sciences is expected to grow further.

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